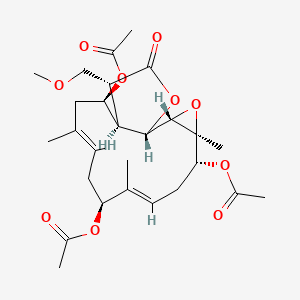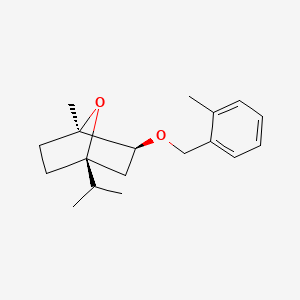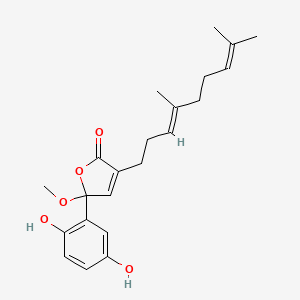
Dihydrochlorure de sélénocystamine
Vue d'ensemble
Description
Selenocystamine dihydrochloride has a potential to block the activity of influenza A and B virus associated RNA-dependent RNA polymerase enzyme.
Applications De Recherche Scientifique
Propriétés antioxydantes
Le dihydrochlorure de sélénocystamine a été étudié pour ses propriétés antioxydantes . Il a été constaté qu'il facilitait l'oxydation du glutathion, un antioxydant important dans l'organisme . Cela suggère que le this compound pourrait jouer un rôle dans la défense de l'organisme contre le stress oxydatif.
Rôle dans les équilibres redox
Le this compound est impliqué dans les équilibres redox sélénolate-disélénure . Ceci implique la formation réversible de disélénures à partir de sélénolates par l'oxydation à deux électrons du groupe sélénolate . Les équilibres entre les sélénolates et les disélénures sont influencés par divers facteurs, notamment le pH, la température et la présence d'autres espèces biologiques telles que les cations métalliques et les enzymes .
Rôle dans les sélénoprotéines
Le this compound est incorporé dans les sélénoprotéines, une classe de protéines qui exercent des fonctions biologiques importantes chez l'homme et les autres organismes . Les sélénoprotéines sont connues pour jouer un rôle crucial dans la défense antioxydante, l'homéostasie redox et la régulation de divers processus cellulaires.
Activité antivirale
Le this compound est devenu un composé d'intérêt en raison de son activité antivirale . Bien que les mécanismes exacts de son activité antivirale ne soient pas entièrement compris, on pense qu'il interfère avec la réplication de certains virus.
Rôle dans l'oxydation du glutathion
Le this compound a été constaté pour faciliter l'oxydation du glutathion . Le glutathion est un antioxydant crucial dans l'organisme, et son oxydation est un processus important dans la défense de l'organisme contre le stress oxydatif.
Utilisation dans les stents d'artère coronaire
L'activité de type glutathion peroxydase de la sélénocystéamine-sélénocystamine a été utilisée comme revêtement spécial sur les stents d'artère coronaire . Cela suggère des applications potentielles du this compound dans le domaine des dispositifs médicaux et des traitements.
Safety and Hazards
Selenocystamine dihydrochloride is toxic if swallowed or inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
Orientations Futures
The site- and species-specific redox potentials of the selenolate–diselenide and thiolate–disulfide systems can be implemented into analogous moieties of large molecules . This could provide a tool to estimate otherwise inaccessible site-specific selenolate-diselenide redox potentials of related moieties in large peptides and proteins .
Mécanisme D'action
Target of Action
Selenocystamine dihydrochloride is a derivative of selenocysteine . Selenocysteine is a naturally occurring amino acid found in both eukaryotic and prokaryotic organisms . It is found in tRNAs and in the catalytic site of some enzymes . The genes for glutathione peroxidase and formate dehydrogenase contain the TGA codon, which codes for this amino acid .
Mode of Action
It is known that it can act as a substitute for selenocysteine in the body . It is also used in the treatment of selenocysteine deficiency cases .
Biochemical Pathways
Selenocystamine dihydrochloride is involved in the selenoamino acid metabolism pathway . This pathway is crucial for the synthesis of selenoproteins, which play a vital role in antioxidant defense, redox homeostasis, and other cellular functions .
Pharmacokinetics
It is known that the bioavailability of selenocysteine can be decreased when combined with certain substances .
Result of Action
It is known that it can act as a substitute for selenocysteine in the body , which plays a crucial role in various biological functions.
Action Environment
The action, efficacy, and stability of Selenocystamine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic , meaning it can absorb moisture from the environment, which could potentially affect its stability and efficacy. Therefore, it should be stored in a sealed container, away from moisture .
Analyse Biochimique
Biochemical Properties
Selenocystamine dihydrochloride plays a significant role in biochemical reactions, primarily due to its redox-active selenium atoms. It has been shown to interact with various enzymes and proteins, including RNA-dependent RNA polymerase associated with influenza A and B viruses . Additionally, selenocystamine dihydrochloride can affect the activity of protein phosphatase 2A (PP2A) in vitro . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in cellular redox regulation.
Cellular Effects
Selenocystamine dihydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of selenoproteins, which are essential for maintaining cellular redox balance . The compound’s impact on cell signaling pathways, such as the NF-κB pathway, highlights its potential in regulating inflammatory responses and oxidative stress . Furthermore, selenocystamine dihydrochloride can affect gene expression by modulating the activity of transcription factors involved in antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, selenocystamine dihydrochloride exerts its effects through redox interactions with biomolecules. The compound can undergo reversible oxidation and reduction, forming diselenides and selenols . These redox reactions are critical for its role in enzyme inhibition and activation. For instance, selenocystamine dihydrochloride can inhibit RNA-dependent RNA polymerase by interfering with its redox state . Additionally, the compound’s ability to modulate the redox state of selenoproteins further underscores its importance in cellular redox regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of selenocystamine dihydrochloride can change over time due to its stability and degradation. The compound is hygroscopic and should be stored in a dry, dark place to maintain its stability . Long-term studies have shown that selenocystamine dihydrochloride can have sustained effects on cellular function, particularly in modulating redox-sensitive pathways . Its degradation products and their potential impact on cellular processes should be carefully monitored.
Dosage Effects in Animal Models
The effects of selenocystamine dihydrochloride vary with different dosages in animal models. At low doses, the compound can enhance antioxidant defense mechanisms by upregulating selenoprotein activity . At high doses, selenocystamine dihydrochloride can induce oxidative stress and toxicity, leading to adverse effects such as gastrointestinal distress and central nervous system disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Selenocystamine dihydrochloride is involved in metabolic pathways related to selenium metabolism. It can be metabolized to selenocysteine, which is incorporated into selenoproteins . These selenoproteins play a crucial role in antioxidant defense and redox signaling. The compound’s metabolism also involves interactions with enzymes such as glutathione peroxidase and thioredoxin reductase, which are essential for maintaining cellular redox balance .
Transport and Distribution
Within cells and tissues, selenocystamine dihydrochloride is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water facilitates its uptake and distribution in biological systems . Additionally, selenocystamine dihydrochloride can interact with specific transporters that facilitate its movement across cellular membranes . These interactions are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Selenocystamine dihydrochloride’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the mitochondria and nucleus, where it exerts its redox-regulating effects . These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Propriétés
IUPAC Name |
2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2Se2.2ClH/c5-1-3-7-8-4-2-6;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKHEAUUXZNBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Se][Se]CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2Se2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3542-13-0 | |
| Record name | 2-(2-aminoethyldiselanyl)ethanamine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Selenocystamine dihydrochloride's primary mechanism of action involves its interaction with thiol groups (-SH) present in various biological systems. For instance, it inhibits the particle-associated RNA-dependent RNA polymerase activity of influenza A and B viruses. [] This inhibition is attributed to selenocystamine's interaction with the enzyme's thiol groups, which are crucial for its activity. This interaction ultimately disrupts viral replication. Additionally, research indicates that selenocystamine dihydrochloride can be used as a cross-linker in the synthesis of redox-responsive nanoparticles. [] Upon exposure to specific stimuli like Reactive Oxygen Species (ROS), the diselenide bond within selenocystamine can be cleaved, leading to the disassembly of these nanoparticles and controlled release of encapsulated drugs.
A: Selenocystamine dihydrochloride exhibits compatibility with various materials, making it suitable for diverse applications. For example, it has been successfully incorporated into nanoparticles composed of oxidized dextran and vancomycin. [] These nanoparticles are designed for targeted antibiotic delivery to macrophages infected with bacteria. The stability of selenocystamine dihydrochloride within these nanoparticles allows for controlled drug release in response to the specific intracellular environment of infected macrophages, showcasing its potential for targeted drug delivery.
A: Selenocystamine dihydrochloride's redox-responsive properties make it attractive for targeted drug delivery applications. [, ] When incorporated into nanogels as a diselenide cross-linker, it allows for the controlled disassembly and drug release upon exposure to near-infrared (NIR) light. [] This light-triggered degradation enables on-demand drug release, potentially improving treatment efficacy and minimizing off-target effects. Additionally, selenocystamine dihydrochloride has been used in nanoparticles designed to target bacteria-infected macrophages. [] These nanoparticles utilize the specific microenvironment of infected cells, characterized by elevated ROS and glutathione levels, to trigger the release of antibiotics precisely at the infection site.
A: While research primarily highlights selenocystamine dihydrochloride's antiviral activity, particularly against influenza viruses, further investigation is needed to determine the potential for resistance development. [] Future studies should focus on understanding whether prolonged exposure to selenocystamine dihydrochloride could lead to the emergence of resistant viral strains. Exploring potential cross-resistance with other antiviral agents is also crucial to assess its long-term therapeutic potential fully.
A: Electrothermal atomization atomic absorption spectrometry (ETAAS) is a sensitive technique for determining selenium content in various matrices, including selenocystamine dihydrochloride. [] This method involves atomizing the sample in a graphite furnace, followed by measuring the absorbance of selenium atoms at a specific wavelength. The use of chemical modifiers, such as palladium and magnesium nitrates, enhances the thermal stabilization of selenium during analysis, improving the accuracy and sensitivity of the measurement.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S)-3-[(2S)-2-Amino-3-oxobutyl]pyrrolidin-2-one](/img/structure/B1256943.png)


![3-[4-[2-(2-Fluorophenyl)ethylamino]-3-nitrophenyl]-3-[[2-(1-naphthalenyl)-1-oxoethyl]amino]propanamide](/img/structure/B1256949.png)
![(3S)-3-[(2S)-2-Amino-3-hydroxybutyl]pyrrolidin-2-one](/img/structure/B1256950.png)






